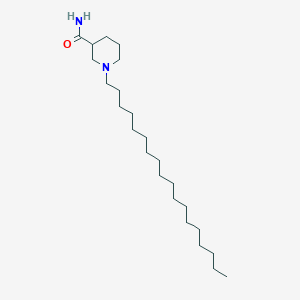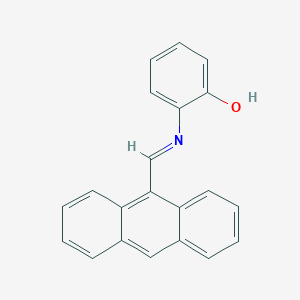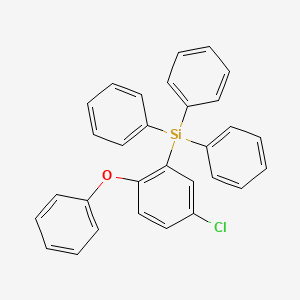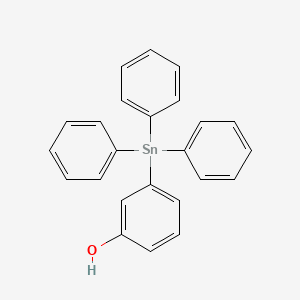
3-(Triphenylstannyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triphenylstannyl)phenol is an organotin compound with the molecular formula C24H20OSn. This compound features a phenol group substituted with a triphenylstannyl group, making it a unique organometallic compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenylstannyl)phenol typically involves the reaction of phenol with triphenyltin chloride in the presence of a base. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{Ph}_3\text{SnCl} \rightarrow \text{C}_6\text{H}_4(\text{SnPh}_3)\text{OH} + \text{HCl} ] Here, phenol (C6H5OH) reacts with triphenyltin chloride (Ph3SnCl) to form this compound (C6H4(SnPh3)OH) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(Triphenylstannyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones are formed.
Reduction: Hydroquinones are formed.
Substitution: Various substituted phenols are formed depending on the nucleophile used.
科学的研究の応用
3-(Triphenylstannyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique structure allows it to participate in various chemical transformations.
Biology: Organotin compounds, including this compound, are studied for their biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, particularly in cancer treatment.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to enhance the properties of these materials.
作用機序
The mechanism of action of 3-(Triphenylstannyl)phenol involves its interaction with molecular targets through its phenol and triphenylstannyl groups. The phenol group can participate in hydrogen bonding and other interactions, while the triphenylstannyl group can interact with metal centers and other electrophilic sites. These interactions enable the compound to exert its effects in various chemical and biological systems.
類似化合物との比較
- 2-(Triphenylstannyl)phenol
- 4-(Triphenylstannyl)phenol
- Triphenylstannyl derivatives of other aromatic compounds
Comparison: 3-(Triphenylstannyl)phenol is unique due to the position of the triphenylstannyl group on the phenol ring. This positional difference can significantly influence the compound’s reactivity, stability, and interaction with other molecules. For example, 2-(Triphenylstannyl)phenol and 4-(Triphenylstannyl)phenol may exhibit different reactivity patterns and biological activities due to the different positions of the triphenylstannyl group.
特性
CAS番号 |
115985-13-2 |
|---|---|
分子式 |
C24H20OSn |
分子量 |
443.1 g/mol |
IUPAC名 |
3-triphenylstannylphenol |
InChI |
InChI=1S/C6H5O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-2,4-5,7H;3*1-5H; |
InChIキー |
TUOSUTUAJPRWSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



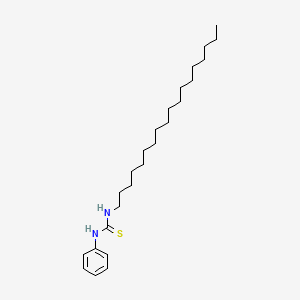
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
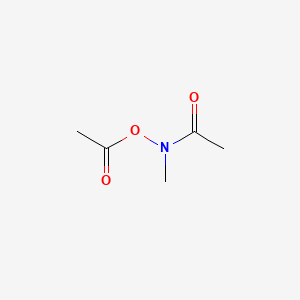

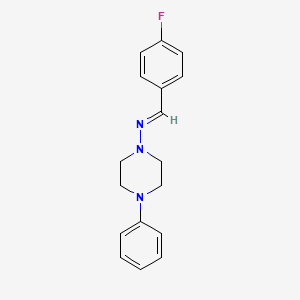
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
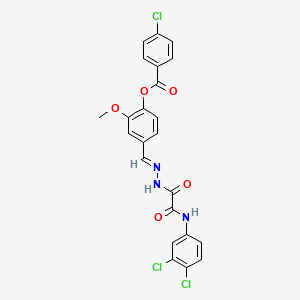
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)
![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
